molecular formula C9H9F3N2O3S B14832351 5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide

5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide

Katalognummer: B14832351
Molekulargewicht: 282.24 g/mol
InChI-Schlüssel: OPMRMLXJOCOVOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is an organic compound that features a unique combination of functional groups, including a cyclopropoxy group, a trifluoromethyl group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Cyclopropoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, allows for interactions with a wide range of biological targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H9F3N2O3S

Molekulargewicht

282.24 g/mol

IUPAC-Name

5-cyclopropyloxy-2-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C9H9F3N2O3S/c10-9(11,12)8-7(18(13,15)16)3-6(4-14-8)17-5-1-2-5/h3-5H,1-2H2,(H2,13,15,16)

InChI-Schlüssel

OPMRMLXJOCOVOC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(N=C2)C(F)(F)F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.